molecular formula C16H18BrP B14325879 Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide CAS No. 106141-00-8

Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide

Cat. No.: B14325879
CAS No.: 106141-00-8
M. Wt: 321.19 g/mol
InChI Key: GKQINEMGEULICY-UHFFFAOYSA-M
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Description

Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. This particular compound features a methyl group, two phenyl groups, and a prop-2-en-1-yl group attached to the phosphorus atom, with bromide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with methyl bromide and allyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.

Major Products Formed

    Oxidation: Diphenyl(prop-2-en-1-yl)phosphine oxide.

    Reduction: Diphenyl(prop-2-en-1-yl)phosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The compound can also act as a ligand, coordinating with metal ions to form complexes that exhibit unique catalytic properties.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.

    Allyltriphenylphosphonium bromide: Similar structure but with an allyl group instead of a prop-2-en-1-yl group.

    Diphenyl(prop-1-en-1-yl)phosphine oxide: An oxidized form of the compound.

Uniqueness

Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

106141-00-8

Molecular Formula

C16H18BrP

Molecular Weight

321.19 g/mol

IUPAC Name

methyl-diphenyl-prop-2-enylphosphanium;bromide

InChI

InChI=1S/C16H18P.BrH/c1-3-14-17(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h3-13H,1,14H2,2H3;1H/q+1;/p-1

InChI Key

GKQINEMGEULICY-UHFFFAOYSA-M

Canonical SMILES

C[P+](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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